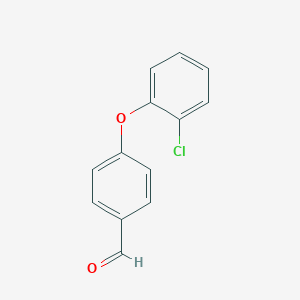
4-(2-クロロフェノキシ)ベンズアルデヒド
概要
説明
ネクロスタチン-7は、一般にNec-7として知られており、ネクローシスに形態学的に類似したプログラム細胞死の一形態であるネクロプトーシスの強力な阻害剤です。 ネクロプトーシスは、炎症性疾患、神経変性疾患、感染症、悪性腫瘍などのさまざまな病態生理学的障害に関与しています 。 ネクロスタチン-7は、組換え受容体相互作用タンパク質キナーゼ1(RIP1)を阻害しませんが、EC50が10.6μMのネクロプトーシスを阻害する上で効果的です .
科学的研究の応用
Necrostatin-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and to develop new inhibitors.
Biology: Employed in cell biology research to understand the role of necroptosis in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis.
準備方法
ネクロスタチン-7の合成には、コア構造の調製から始まるいくつかのステップが含まれます。合成経路には、通常、以下の手順が含まれます。
コア構造の形成: コア構造は、特定の出発物質の縮合を含む一連の反応によって合成されます。
官能基の修飾: さまざまな官能基が、ハロゲン化、ニトロ化、スルホン化などの反応によってコア構造に導入されます。
化学反応解析
ネクロスタチン-7は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: ネクロスタチン-7は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、ネクロスタチン-7の還元型が得られます。
科学研究への応用
ネクロスタチン-7は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: ネクロプトーシスのメカニズムを研究し、新しい阻害剤を開発するためのツールとして使用されます。
生物学: さまざまな細胞プロセスにおけるネクロプトーシスの役割を理解するために、細胞生物学研究で用いられます。
医学: 神経変性疾患や炎症性疾患など、ネクロプトーシスに関連する疾患の治療における潜在的な治療用途について調査されています。
化学反応の分析
Necrostatin-7 undergoes several types of chemical reactions, including:
Oxidation: Necrostatin-7 can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of Necrostatin-7.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
作用機序
ネクロスタチン-7は、ネクロプトーシス経路を阻害することによって効果を発揮します。この経路に関与する主な分子標的には、受容体相互作用タンパク質キナーゼ1(RIP1)、受容体相互作用タンパク質キナーゼ3(RIP3)、および混合系統キナーゼドメイン様タンパク質(MLKL)があります。 ネクロスタチン-7は、RIP1-RIP3-MLKL複合体の形成を阻害し、ネクロプトーシスを引き起こす下流のシグナル伝達イベントを防ぎます .
類似化合物との比較
ネクロスタチン-7は、ネクロスタチン-1、ネクロスタチン-3、ネクロスタチン-5などの他のネクロスタチンとは、その作用機序が異なるため、ユニークです。 他のネクロスタチンとは異なり、ネクロスタチン-7はRIP1キナーゼを阻害しません。しかし、ネクロプトーシス経路の追加の調節分子を標的とする可能性があります 。このユニークな特性により、ネクロスタチン-7は、ネクロプトーシスを研究し、新しい治療薬を開発するための貴重なツールとなっています。
類似化合物
ネクロスタチン-1: RIP1キナーゼを阻害し、ネクロプトーシスを研究するために使用されます。
ネクロスタチン-3: 作用機序が異なる別のネクロプトーシス阻害剤です。
ネクロスタチン-5: ネクロスタチン-1と類似していますが、化学構造と活性に違いがあります.
ネクロスタチン-7のユニークな特性と幅広い用途により、科学研究と治療開発において重要な化合物となっています。
生物活性
4-(2-Chlorophenoxy)benzaldehyde, also known as 2-chlorophenyl 4-formylphenyl ether, is an organic compound with notable biological activities. This compound features a chlorophenoxy group, which is often associated with various pharmacological effects. Understanding its biological activity is essential for potential applications in medicinal chemistry and environmental science.
Chemical Structure
The chemical structure of 4-(2-Chlorophenoxy)benzaldehyde can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing chlorophenoxy groups exhibit significant antimicrobial properties. A study demonstrated that 4-(2-Chlorophenoxy)benzaldehyde showed effective inhibition against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have suggested that 4-(2-Chlorophenoxy)benzaldehyde possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Properties
Recent investigations into the neuroprotective effects of this compound have revealed its ability to mitigate oxidative stress in neuronal cells. It appears to enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegeneration . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various phenoxy derivatives, including 4-(2-Chlorophenoxy)benzaldehyde. The results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a lead compound for developing new antibiotics .
Neuroprotective Mechanism Exploration
In a recent study involving zebrafish models, 4-(2-Chlorophenoxy)benzaldehyde was tested for its neuroprotective effects against induced oxidative stress. The compound significantly improved survival rates and reduced markers of oxidative damage, suggesting its utility in neuroprotective drug development .
Data Tables
特性
IUPAC Name |
4-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBQHZLDLXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440778 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-11-0 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















